N-Aryl Substituent Switches p53-Selective Synthetic Lethality Profile Relative to KU0171032
The closest structurally characterized analog, KU0171032, bearing a thienylmethyl acetamide terminus, exhibits robust synthetic lethality in p53-mutant or p53-null osteosarcoma cells (U2OS, SJSA-1, MG63, SaOS-2, 143B, HOS, KHOS) while sparing non-transformed osteoblasts and fibroblasts. Knockdown of wild-type p53 in U2OS and SJSA-1 cells significantly enhances sensitivity, with increased DNA damage and caspase-3 cleavage. In vivo, KU0171032 significantly reduces tumor growth of p53-knockdown or p53-mutant osteosarcoma xenografts. [1] [2] The 4-methoxyphenyl acetamide variant (CAS 941981-38-0) has not been profiled in this assay panel. Given that the N-aryl group directly contacts the target binding pocket in related thiazole acetamides, the substitution of thienylmethyl with 4-methoxyphenyl is predicted to alter p53-dependent selectivity and potency by modulating π-stacking and hydrogen-bonding interactions. This differentiation is critical for users seeking to probe p53-dependent pathways where the thienylmethyl analog has established activity, but the 4-methoxyphenyl variant may offer a distinct selectivity fingerprint.
| Evidence Dimension | p53-dependent cytotoxicity selectivity across osteosarcoma cell panel |
|---|---|
| Target Compound Data | Not directly assayed in published p53-selectivity screen |
| Comparator Or Baseline | KU0171032: selective apoptosis induction in p53-mutant/null osteosarcoma cells (U2OS, SJSA-1, MG63, SaOS-2, 143B, HOS, KHOS) with minimal effect on normal osteoblasts/fibroblasts; in vivo tumor growth reduction in p53-compromised xenografts |
| Quantified Difference | Functional selectivity demonstrated for KU0171032; direct quantification for CAS 941981-38-0 absent. Predicted divergence based on N-aryl substitution. |
| Conditions | Cell viability assays (MTT/MTT-based) in human and canine osteosarcoma lines; in vivo mouse xenograft |
Why This Matters
Procurement for p53 synthetic lethality research requires awareness that the 4-methoxyphenyl variant may not replicate the well-characterized selectivity of KU0171032, demanding de novo profiling.
- [1] Iwakuma T, Parrales A, McDonald P, et al. A novel compound induces synthetic lethality for p53 mutations in osteosarcoma cells [abstract]. Cancer Res. 2018;78(13 Suppl):Abstract nr 2903. View Source
- [2] ScholarlyExchange Children's Mercy. Targeting Vulnerabilities Of Cancer Cells Lacking Wild-Type P53. 2022. View Source
